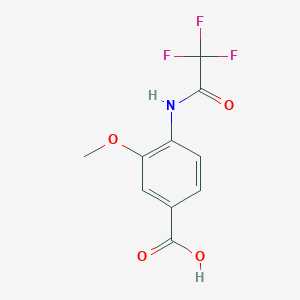
3-Methoxy-4-(trifluoroacetylamino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is an organic compound with the molecular formula C10H8F3NO4 It contains a methoxy group, a trifluoroacetylamino group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid typically involves the introduction of the trifluoroacetylamino group to a methoxybenzoic acid derivative. One common method is the reaction of 3-methoxybenzoic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-4-(trifluoroacetylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The trifluoroacetylamino group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-(trifluoroacetylamino)benzoic acid.
Reduction: Formation of 3-methoxy-4-amino benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Methoxy-4-(trifluoroacetylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-(trifluoroacetylamino)benzoic acid involves its interaction with specific molecular targets. The trifluoroacetylamino group can form hydrogen bonds with target proteins, affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its electronic properties and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a trifluoroacetylamino group.
3-Methoxy-4-methylbenzoic acid: Contains a methyl group instead of a trifluoroacetylamino group.
4-Hydroxy-3-methoxybenzoic acid: Contains a hydroxyl group instead of a trifluoroacetylamino group.
Uniqueness
3-Methoxy-4-(trifluoroacetylamino)benzoic acid is unique due to the presence of both a methoxy group and a trifluoroacetylamino group, which confer distinct chemical and biological properties. The trifluoroacetylamino group, in particular, enhances the compound’s ability to interact with biological targets through hydrogen bonding and other interactions.
Propiedades
Fórmula molecular |
C10H8F3NO4 |
|---|---|
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
3-methoxy-4-[(2,2,2-trifluoroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C10H8F3NO4/c1-18-7-4-5(8(15)16)2-3-6(7)14-9(17)10(11,12)13/h2-4H,1H3,(H,14,17)(H,15,16) |
Clave InChI |
BKAFTTFAXLOINO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C(=O)O)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















